Tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20BrNO3. It is a piperidine derivative that features a tert-butyl ester group and a bromo-oxoethyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of biologically active natural products .
Mode of Action
It’s known that similar compounds interact with their targets through various chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
Similar compounds have been found to be involved in the synthesis of various biologically active compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been found to possess various biological activities, such as anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Action Environment
Similar compounds have been found to be stable under normal laboratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 3-(1-chloro-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 3-(1-iodo-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of the bromo-oxoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and oxoethyl analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
tert-butyl 3-(1-bromo-2-oxoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-5-9(7-14)10(13)8-15/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGDNLMCPGZXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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